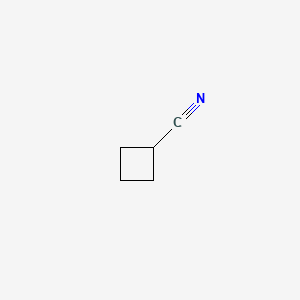
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (referred to as 4-FAP) is a synthetic compound with a wide range of applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and is a useful tool for lab experiments. Additionally, this paper will provide a list of potential future directions for 4-FAP research.
Detailed Synthesis Method
Starting Materials
4-fluorobenzaldehyde, 2-amino-2-thiophenecarboxylic acid, ethyl acetoacetate, sodium ethoxide, hydrazine hydrate, sulfuric acid, sodium nitrite
Reaction
Step 1: Synthesis of 4-fluoro-α,β-unsaturated ester by reacting 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide., Step 2: Synthesis of 5-amino-1,3,4-thiadiazole by reacting 2-amino-2-thiophenecarboxylic acid with hydrazine hydrate in the presence of sulfuric acid., Step 3: Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one by reacting 4-fluoro-α,β-unsaturated ester with sodium nitrite to form diazonium salt, which is then reacted with 5-amino-1,3,4-thiadiazole to form the final product.
Mechanism Of Action
4-FAP has been found to act as an inhibitor of several enzymes, including caspase-3 and caspase-7. It has also been found to bind to proteins, including the cysteine protease inhibitor cystatin C. Additionally, 4-FAP has been found to interact with DNA, and has been found to inhibit the activity of several transcription factors.
Biochemical And Physiological Effects
4-FAP has been found to have a variety of biochemical and physiological effects. In studies of cell signaling pathways, 4-FAP has been found to inhibit the activity of several transcription factors, including NF-κB and STAT3. Additionally, 4-FAP has been found to inhibit the activity of several enzymes, including caspase-3 and caspase-7. In studies of proteins, 4-FAP has been found to bind to proteins, including the cysteine protease inhibitor cystatin C.
Advantages And Limitations For Lab Experiments
4-FAP has several advantages for use in lab experiments. It is easy to synthesize, and is relatively inexpensive. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying cell signaling pathways and enzyme inhibition. However, 4-FAP also has several limitations. It has been found to bind to proteins, making it difficult to use in studies of protein structure and function. Additionally, 4-FAP has been found to interact with DNA, making it difficult to use in studies of gene expression.
Future Directions
There are a variety of potential future directions for 4-FAP research. One potential direction is to further investigate the biochemical and physiological effects of 4-FAP. Additionally, further research could be done to explore the potential of 4-FAP as a drug discovery and development tool. Additionally, further research could be done to explore the potential of 4-FAP as a tool for studying protein structure and function, as well as gene expression. Finally, further research could be done to explore the potential of 4-FAP as an inhibitor of various enzymes.
Scientific Research Applications
4-FAP has a variety of applications in scientific research. It has been used in studies of cell signaling pathways, as well as in studies of enzyme inhibition. Additionally, 4-FAP has been used in studies of the structure and function of proteins, as well as in drug discovery and development.
properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4OS/c13-8-1-3-9(4-2-8)17-6-7(5-10(17)18)11-15-16-12(14)19-11/h1-4,7H,5-6H2,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHWOYGFCZQXON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














